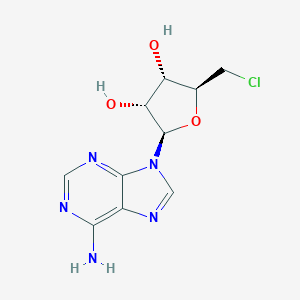
5'-Chloro-5'-deoxyadenosine
Overview
Description
5’-Chloro-5’-deoxyadenosine: is a nucleoside analog with the molecular formula C10H12ClN5O3 . It is structurally related to adenosine, where the hydroxyl group at the 5’ position of the ribose moiety is replaced by a chlorine atom. This compound is of significant interest in biochemical research due to its role as an intermediate in the synthesis of other biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 5’-Chloro-5’-deoxyadenosine is the B and T lymphocytes . These cells play a crucial role in the immune response, with B cells responsible for producing antibodies and T cells for cell-mediated immunity .
Mode of Action
5’-Chloro-5’-deoxyadenosine, also known as Cladribine, is a synthetic adenosine analogue . It is activated in cells when it is phosphorylated by deoxycytidine kinase . The triphosphorylated active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair, thereby inducing apoptosis .
Biochemical Pathways
The compound affects the pathway of DNA synthesis and repair . By disrupting these pathways, it induces apoptosis, leading to the death of B and T lymphocytes . This selective action on lymphocytes leaves other cell types unaffected .
Pharmacokinetics
It is known that the compound is activated within cells, suggesting that it is readily absorbed and distributed within the body .
Result of Action
The result of the action of 5’-Chloro-5’-deoxyadenosine is the selective depletion of B and T lymphocytes . This leads to a decrease in the immune response, which is beneficial in conditions where the immune system is overactive, such as in multiple sclerosis .
Action Environment
The action of 5’-Chloro-5’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . .
Biochemical Analysis
Biochemical Properties
5’-Chloro-5’-deoxyadenosine interacts with various enzymes, proteins, and other biomolecules. It is converted from S-adenosyl-L-methionine (SAM) in a reaction catalyzed by a SAM-dependent chlorinase . This interaction is crucial for the synthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .
Cellular Effects
It is known that 5’-Chloro-5’-deoxyadenosine is a by-product of many radical SAM enzyme reactions in all domains of life, and an inhibitor of the radical SAM enzymes themselves .
Molecular Mechanism
The molecular mechanism of 5’-Chloro-5’-deoxyadenosine involves its conversion from SAM in a reaction catalyzed by a SAM-dependent chlorinase . This process is a nucleophilic substitution strategy analogous to that of Streptomyces cattleya fluorinase .
Temporal Effects in Laboratory Settings
It is known that 5’-Chloro-5’-deoxyadenosine is a stable compound with a melting point of 187 °C .
Metabolic Pathways
5’-Chloro-5’-deoxyadenosine is involved in the metabolic pathway of the synthesis of 5’-Deoxy-5’- (methylthio)adenosine . It is converted from SAM in a reaction catalyzed by a SAM-dependent chlorinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5’-Chloro-5’-deoxyadenosine can be synthesized from adenosine through a selective chlorination reaction. The process involves the substitution of the hydroxyl group at the 5’ position with a chlorine atom. This reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 5’-Chloro-5’-deoxyadenosine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5’-Chloro-5’-deoxyadenosine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as thiols or amines.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines are commonly used under mild conditions to facilitate the substitution of the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be used, although specific conditions depend on the desired product.
Major Products:
Scientific Research Applications
Chemistry: 5’-Chloro-5’-deoxyadenosine is used as a substrate in the study of enzyme specificity and kinetics, particularly for enzymes involved in nucleoside metabolism .
Biology: In biological research, this compound is used to investigate the mechanisms of nucleoside transport and metabolism. It serves as a tool to study the effects of nucleoside analogs on cellular processes .
Medicine: The compound is of interest in medicinal chemistry for the development of antiviral and anticancer agents. Its analogs have shown potential in inhibiting viral replication and tumor growth .
Industry: In the pharmaceutical industry, 5’-Chloro-5’-deoxyadenosine is used as an intermediate in the synthesis of more complex therapeutic agents .
Comparison with Similar Compounds
5’-Fluoro-5’-deoxyadenosine: Similar to 5’-Chloro-5’-deoxyadenosine but with a fluorine atom instead of chlorine.
5’-Deoxy-5’-iodoadenosine: Contains an iodine atom at the 5’ position.
5’-Deoxy-5’-methylthioadenosine: Features a methylthio group at the 5’ position.
Uniqueness: 5’-Chloro-5’-deoxyadenosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This substitution makes it a valuable tool in studying enzyme specificity and nucleoside metabolism, as well as a precursor for synthesizing other bioactive compounds .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNPOMTKFZDHZ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875948 | |
| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892-48-8 | |
| Record name | 5′-Chloro-5′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Chloro-5'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


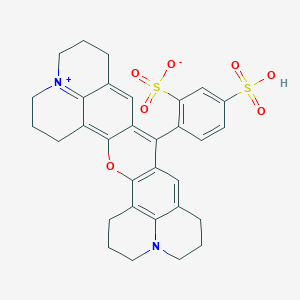
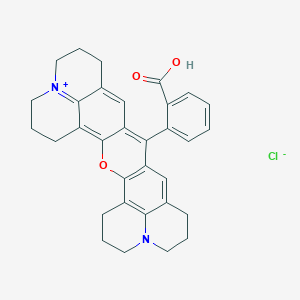
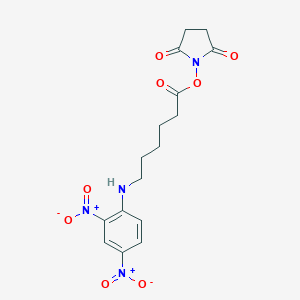
![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)
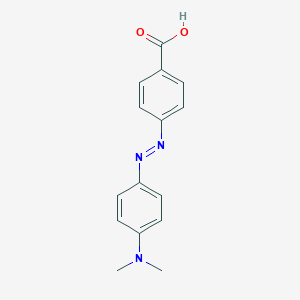
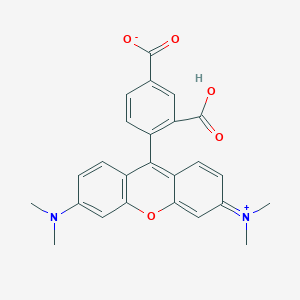

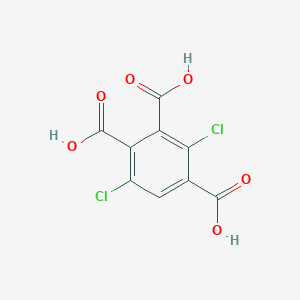
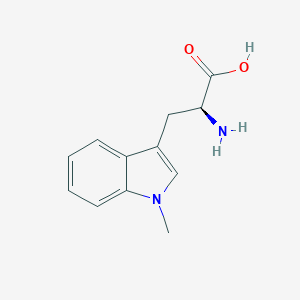
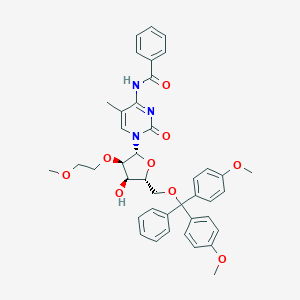
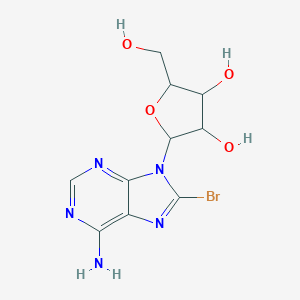
![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)
